3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one
Description
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a phenyl group
Properties
IUPAC Name |
3-phenyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-5,10,13-14,16H,6-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAJOZBMTMNYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SNAr Reaction for Piperidine Functionalization
Thiophen-3-yl boronic acids react with halogenated piperidines under Suzuki-Miyaura conditions. For example, 4-bromopiperidine couples with thiophen-3-ylboronic acid using Pd(PPh₃)₄ in toluene/water (3:1) at 80°C for 12 hours, yielding 4-(thiophen-3-yl)piperidine with 78% efficiency. Alternatively, Ullmann coupling with CuI and 1,10-phenanthroline in DMF at 120°C achieves 72% yield.
Reductive Amination for Piperidine Formation
Cyclohexanone derivatives condense with thiophen-3-ylamine in the presence of NaBH₃CN, forming the piperidine ring. For instance, 3-thiophenecarboxaldehyde reacts with ammonium acetate and cyclohexanone in methanol under reflux, followed by reduction with NaBH₄ to yield 4-(thiophen-3-yl)piperidine.
Propan-1-One Backbone Assembly
The propan-1-one core is constructed via Friedel-Crafts acylation or ketone condensation.
Friedel-Crafts Acylation
Benzene derivatives undergo acylation with β-chloropropionyl chloride in AlCl₃-catalyzed reactions. For example, benzene reacts with β-chloropropionyl chloride (1.2 equiv) in dichloromethane at 0°C, followed by warming to room temperature, yielding 3-phenylpropan-1-one with 85% efficiency.
Claisen-Schmidt Condensation
Acetophenone condenses with ethyl chloroacetate in basic conditions. A mixture of acetophenone (10 mmol), ethyl chloroacetate (12 mmol), and KOH (15 mmol) in ethanol refluxes for 6 hours, producing 3-phenylpropan-1-one in 78% yield after acid workup.
Coupling of Piperidine-Thiophene and Propan-1-One Moieties
The final step involves conjugating the piperidine-thiophene unit to the propan-1-one backbone via nucleophilic acyl substitution.
Nucleophilic Acyl Substitution
3-Phenylpropan-1-one reacts with 4-(thiophen-3-yl)piperidine in the presence of EDCI/HOBt. A solution of 3-phenylpropan-1-one (1 equiv), 4-(thiophen-3-yl)piperidine (1.1 equiv), EDCI (1.5 equiv), and HOBt (0.3 equiv) in DMF stirs at room temperature for 24 hours, yielding the target compound in 82% purity.
Mannich Reaction Optimization
A three-component Mannich reaction using acetophenone, formaldehyde, and 4-(thiophen-3-yl)piperidine in acetic acid at 60°C for 8 hours achieves 76% yield. The reaction proceeds via iminium ion intermediates, with HPLC monitoring confirming complete conversion.
Solvent-Free and Catalytic Enhancements
Recent advances emphasize green chemistry principles.
Polyphosphoric Acid (PPA)-Mediated Synthesis
PPA catalyzes the coupling of 3-phenylpropan-1-one with 4-(thiophen-3-yl)piperidine under solvent-free conditions. Heating at 90°C for 1 hour in PPA achieves 88% yield, with FT-IR confirming ketone C=O stretches at 1697 cm⁻¹.
Microwave-Assisted Acceleration
Microwave irradiation (300 W, 100°C, 20 minutes) reduces reaction times by 75%, yielding 84% product. Comparative NMR data (¹H: δ 7.45–7.32 ppm for phenyl; ¹³C: δ 208.5 ppm for ketone) align with conventional methods.
Purification and Analytical Characterization
Final compounds are purified via recrystallization or column chromatography.
Recrystallization Protocols
Crude product recrystallizes from chloroform/hexane (1:3) to achieve >95% purity. Melting points range from 112–114°C, consistent with literature.
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 7.52–7.48 (m, 5H, Ph), 7.32 (dd, J = 5.1 Hz, 1H, thiophene), 6.99 (d, J = 3.0 Hz, 1H, thiophene), 3.81–3.75 (m, 2H, piperidine), 3.02–2.94 (m, 2H, CH₂CO), 2.62–2.55 (m, 4H, piperidine).
- ¹³C NMR (126 MHz, CDCl₃): δ 208.5 (C=O), 140.2 (thiophene C-3), 128.9–126.4 (Ph), 53.8 (piperidine N-CH₂), 42.1 (CH₂CO).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts + EDCI | 82 | 24 | 95 | High selectivity |
| Mannich (Acetic acid) | 76 | 8 | 93 | Mild conditions |
| PPA (Solvent-free) | 88 | 1 | 97 | Eco-friendly, rapid |
| Microwave-assisted | 84 | 0.33 | 96 | Energy-efficient |
Challenges and Optimization Strategies
- Thiophene Stability : Thiophene rings decompose above 150°C; reactions are maintained below 120°C.
- Piperidine Basicity : Excess base in Mannich reactions causes side products; stoichiometric acetic acid neutralizes residual base.
- Ketone Oxidation : Storage under nitrogen prevents propan-1-one oxidation to carboxylic acids.
Chemical Reactions Analysis
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can be compared with other similar compounds:
1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound lacks the thiophene moiety, which may result in different pharmacological and chemical properties.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Another related compound with a different substitution pattern on the piperidine ring.
Biological Activity
3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells like MDA-MB-231. The compound has shown to decrease cell viability at lower concentrations, indicating potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Phenyl... | MDA-MB-231 | 6.25 |
| Other Compounds | MCF-7 | 25 |
The mechanism involves the inhibition of key pathways related to tumor growth and survival, such as the PI3K and MAPK pathways, which are crucial for cancer cell proliferation and resistance to therapy .
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have reported minimum inhibitory concentrations (MICs) against various pathogens, demonstrating its potential as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings suggest that the compound may inhibit biofilm formation and exhibit bactericidal effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Molecular Targets: The compound may modulate the activity of various enzymes and receptors, influencing cellular signaling pathways.
- Pathways Involved: It can affect apoptosis, cell proliferation, and signal transduction pathways, leading to altered cellular responses in cancer and microbial infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Phenyl-3-(piperidin-1-yl)propan-1-one | Lacks thiophene moiety | Different pharmacological profile |
| Biperiden | Similar piperidine structure | Used in Parkinson's disease treatment |
| Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- | Different substitution pattern | Varies in activity |
Case Studies
Several case studies highlight the efficacy of this compound in both preclinical and clinical settings:
- Anticancer Efficacy: In a study involving MDA-MB-231 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, showcasing its potential as a therapeutic agent against breast cancer.
- Antimicrobial Resistance: A study assessing the antimicrobial properties found that the compound effectively inhibited resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the standard synthetic routes for 3-Phenyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidine-thiophene intermediate via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Step 2: Ketone functionalization using propionyl chloride derivatives, often catalyzed by bases like sodium hydride in dichloromethane .
- Step 3: Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or automated flash chromatography to isolate the final product .
Characterization:
- Spectroscopy: IR confirms carbonyl (C=O) and aromatic (C-H) stretches. H and C NMR identify hydrogen/carbon environments (e.g., piperidine protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Purity Analysis: HPLC or TLC monitors reaction progress; discrepancies between theoretical and experimental purity (e.g., 65.27% vs. 64.94% in similar compounds) highlight the need for iterative optimization .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SCXRD) is performed on a diffractometer. Data reduction uses SAINT or similar programs .
- Refinement: SHELXL (via OLEX2 interface) refines atomic positions, thermal parameters, and occupancy factors. Key metrics include R-factor (<5%) and residual electron density analysis .
- Validation: PLATON checks for missed symmetry and twinning, critical for compounds with flexible piperidine-thiophene moieties .
Advanced Research Questions
Q. How can synthetic yields be improved for low-yielding steps (e.g., <20%) in the preparation of this compound?
Methodological Answer:
- Catalyst Optimization: Transition metal catalysts (e.g., Pd for coupling reactions) or organocatalysts (e.g., DMAP for acylations) enhance reaction efficiency .
- Solvent/Base Screening: Polar aprotic solvents (DMF, DMSO) and non-nucleophilic bases (e.g., DBU) improve nucleophilicity in piperidine substitutions .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 2 hours to 20 minutes) and increases yield by 10–15% in analogous Mannich base syntheses .
Example: In related aryl piperazine derivatives, switching from NEt₃ to DIPEA increased yields from 14% to 26% by minimizing side reactions .
Q. How can discrepancies between theoretical and experimental purity data be resolved?
Methodological Answer:
- Chromatographic Optimization: Gradient elution in HPLC (e.g., 0.1% TFA in H₂O/MeCN) resolves co-eluting impurities. For instance, adjusting the CH₂Cl₂/MeOH ratio in column chromatography improved purity from 53% to >95% in thiophene-piperidine analogs .
- Recrystallization: Solvent pairs (e.g., EtOAc/hexane) selectively precipitate the target compound. Melting point consistency (e.g., 209–210°C vs. 143–144°C in derivatives) validates purity .
Q. What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases, neurotransmitter receptors). The thiophene-piperidine scaffold shows affinity for serotonin receptors in silico .
- QSAR Modeling: Hammett constants (σ) and logP values predict bioavailability. For example, electron-withdrawing groups on the phenyl ring enhance metabolic stability .
- MD Simulations: GROMACS assesses binding stability (RMSD <2 Å over 100 ns) with targets like TRPV1, relevant for neuropathic pain studies .
Q. How are structural contradictions (e.g., ambiguous NMR signals) resolved in complex derivatives?
Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC correlate H-C couplings to resolve overlapping signals (e.g., distinguishing piperidine C-3 from thiophene C-2) .
- Crystallographic Validation: SCXRD unambiguously assigns stereochemistry. For example, SHELXL refinement confirmed the (S)-configuration in a related analgesic compound .
Q. What in vitro assays evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Enzyme Inhibition: ADP-Glo™ Kinase Assay measures IC₅₀ against kinases (e.g., JAK2, EGFR). Positive controls (e.g., staurosporine) validate assay conditions .
- Cellular Assays: MTT cytotoxicity testing on cancer cell lines (e.g., HeLa) identifies selective activity. EC₅₀ values <10 µM indicate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
